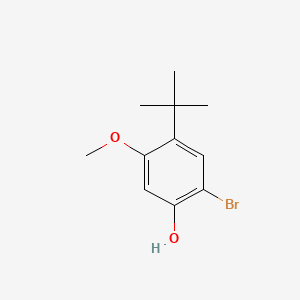
(S)-Atropine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is found in certain plants of the Solanaceae family, including henbane, mandrake, angel’s trumpets, jimsonweed, and Atropa belladonna (deadly nightshade) . L-Hyoscyamine is the levorotary isomer of atropine and is sometimes referred to as levo-atropine. It has been used in medicine for its anticholinergic properties, providing symptomatic relief for various gastrointestinal and bladder disorders .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of L-Hyoscyamine involves several steps. One method starts with 2,4-dihydroxy-5-methoxybenzaldehyde as the starting material. This compound is reacted with a malonic acid compound in the presence of a solvent and a catalyst at temperatures ranging from 0 to 300°C. The reaction mixture is then cooled, and the resulting solids are filtered to obtain a crude product, which is further purified by recrystallization using ethyl acetate .
Industrial Production Methods: Industrial production of L-Hyoscyamine typically involves extraction from plants in the Solanaceae family. The plants are harvested, and the alkaloids are extracted using solvents. The crude extract is then purified through various chemical processes to isolate L-Hyoscyamine .
Analyse Chemischer Reaktionen
Types of Reactions: L-Hyoscyamine undergoes several types of chemical reactions, including:
Oxidation: L-Hyoscyamine can be oxidized to form various oxidation products.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: L-Hyoscyamine can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and nucleophiles, are used under different conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hyoscine, while reduction can produce tropine derivatives .
Wissenschaftliche Forschungsanwendungen
L-Hyoscyamine has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other tropane alkaloids and related compounds.
Biology: L-Hyoscyamine is studied for its effects on the nervous system and its role in plant metabolism.
Industry: L-Hyoscyamine is used in the production of pharmaceuticals and as a research tool in various scientific studies
Wirkmechanismus
L-Hyoscyamine exerts its effects by competitively and non-selectively antagonizing muscarinic receptors in the smooth muscle, cardiac muscle, sino-atrial node, atrioventricular node, exocrine glands, gastrointestinal tract, and respiratory tract . By blocking the action of acetylcholine, it reduces the motility of the gastrointestinal tract, decreases the secretion of stomach acid, and dries up other bodily secretions .
Vergleich Mit ähnlichen Verbindungen
L-Hyoscyamine is closely related to other tropane alkaloids, including:
Atropine: A racemic mixture of L-Hyoscyamine and D-Hyoscyamine, used for similar medical purposes.
Hyoscine (Scopolamine): Another tropane alkaloid with similar anticholinergic properties but different clinical uses.
Cyclobenzaprine: A muscle relaxant with anticholinergic effects.
Trihexyphenidyl: Used to treat Parkinson’s disease and other movement disorders.
Orphenadrine: A muscle relaxant with anticholinergic properties .
L-Hyoscyamine is unique in its specific isomeric form, which contributes to its distinct pharmacological profile and clinical applications.
Eigenschaften
Molekularformel |
C17H24NO3+ |
|---|---|
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
[(1S,5R)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate |
InChI |
InChI=1S/C17H23NO3/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12/h2-6,13-16,19H,7-11H2,1H3/p+1/t13-,14+,15?,16-/m1/s1 |
InChI-Schlüssel |
RKUNBYITZUJHSG-VFSICIBPSA-O |
Isomerische SMILES |
C[NH+]1[C@@H]2CC[C@H]1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3 |
Kanonische SMILES |
C[NH+]1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Amino-5-[(3,5-dimethyl-1-pyrazolyl)methyl]-1,3,4-thiadiazole](/img/structure/B13709045.png)









![3-[4-(4-Methyl-1-piperazinyl)-1-piperidyl]aniline](/img/structure/B13709119.png)


